N-(Allyloxy)-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality N-(Allyloxy)-2-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Allyloxy)-2-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-N-prop-2-enoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFNIMWVJDLNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573344 | |

| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359442-67-4 | |

| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide

This technical guide provides a comprehensive overview of the synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document details a proposed synthetic protocol, presents key data in a structured format, and visualizes the experimental workflow and a relevant biological pathway.

Introduction

N-(Allyloxy)-2-nitrobenzenesulfonamide belongs to the class of N-alkoxy-benzenesulfonamides. The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1] These compounds exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The incorporation of an allyloxy group on the sulfonamide nitrogen introduces a reactive handle for further chemical modifications and may modulate the compound's biological profile. This guide outlines a feasible synthetic route to N-(Allyloxy)-2-nitrobenzenesulfonamide, based on established chemical principles for the formation of N-substituted sulfonamides.

Synthetic Protocol

The synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide is proposed to proceed via a nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and O-allylhydroxylamine. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic nitrogen atom of O-allylhydroxylamine.[2]

Reaction Scheme:

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Nitrobenzenesulfonyl chloride | ≥97% | Sigma-Aldrich |

| O-Allylhydroxylamine hydrochloride | ≥98% | Commercially Available |

| Triethylamine | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Bicarbonate | Saturated Aqueous Solution | Fisher Scientific |

| Brine | Saturated Aqueous Solution | Fisher Scientific |

| Magnesium Sulfate | Anhydrous | Fisher Scientific |

Experimental Procedure

Step 1: Preparation of O-Allylhydroxylamine Free Base (in situ)

-

To a solution of O-allylhydroxylamine hydrochloride (1.1 equiv.) in dichloromethane (DCM), add triethylamine (1.2 equiv.) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 30 minutes at 0 °C to generate the free base of O-allylhydroxylamine.

Step 2: Sulfonylation Reaction

-

In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equiv.) in anhydrous DCM.

-

Slowly add the solution of 2-nitrobenzenesulfonyl chloride to the freshly prepared O-allylhydroxylamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(Allyloxy)-2-nitrobenzenesulfonamide.

Proposed Reaction Parameters

The following table summarizes the proposed quantitative parameters for the synthesis. Please note that these values are based on analogous reactions for the synthesis of N-substituted-2-nitrobenzenesulfonamides and may require optimization for this specific transformation.

| Parameter | Value |

| Reactant Ratios | |

| 2-Nitrobenzenesulfonyl chloride | 1.0 equiv. |

| O-Allylhydroxylamine hydrochloride | 1.1 equiv. |

| Triethylamine | 1.2 equiv. |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up & Purification | |

| Quenching Agent | Saturated NaHCO3 (aq) |

| Drying Agent | Anhydrous MgSO4 |

| Purification Method | Column Chromatography |

| Expected Outcome | |

| Theoretical Yield | Based on limiting reagent |

| Expected Yield | 70-90% (estimated) |

| Physical Appearance | Expected to be a solid |

Visualization of Experimental Workflow and Biological Context

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Caption: Synthesis workflow for N-(Allyloxy)-2-nitrobenzenesulfonamide.

Biological Activity Context: Enzyme Inhibition by Benzenesulfonamides

Benzenesulfonamide derivatives are known to exhibit a range of biological activities, often through the inhibition of specific enzymes.[3] For instance, they are well-known inhibitors of carbonic anhydrases, a family of metalloenzymes.[1] The following diagram illustrates a generalized mechanism of competitive enzyme inhibition, a common mode of action for many sulfonamide-based drugs.

Caption: Generalized mechanism of competitive enzyme inhibition by a benzenesulfonamide derivative.

Conclusion

This technical guide provides a detailed, albeit proposed, protocol for the synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide. The outlined procedure is based on well-established synthetic methodologies for analogous compounds. The versatility of the benzenesulfonamide scaffold in drug discovery suggests that N-(Allyloxy)-2-nitrobenzenesulfonamide could be a valuable building block for the development of novel therapeutic agents. Further experimental work is required to optimize the reaction conditions and to fully characterize the biological activity of this compound.

References

An In-depth Technical Guide to N-(Allyloxy)-2-nitrobenzenesulfonamide (CAS 359442-67-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Allyloxy)-2-nitrobenzenesulfonamide, identified by CAS number 359442-67-4, is a chemical compound with potential applications in biomedical research and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential biological relevance based on the activities of structurally related compounds. While specific biological activity data for this compound is not extensively available in public literature, the 2-nitrobenzenesulfonamide scaffold is recognized for its utility as a redox-sensitive linker in drug delivery systems. Furthermore, various benzenesulfonamide derivatives have been investigated as potential therapeutic agents, including cell-cycle inhibitors. This document aims to serve as a foundational resource for researchers interested in the evaluation and application of this compound.

Chemical and Physical Properties

N-(Allyloxy)-2-nitrobenzenesulfonamide is a light yellow crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 359442-67-4 | [1] |

| IUPAC Name | N-(allyloxy)-2-nitrobenzenesulfonamide | [1] |

| Molecular Formula | C₉H₁₀N₂O₅S | [2][3] |

| Molecular Weight | 258.25 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 121-125 °C | [4] |

| Solubility | Soluble in DMSO, slightly soluble in water, soluble in other organic solvents | [4] |

| Purity | Typically ≥95% | [2][3] |

| SMILES | C=CCONS(=O)(=O)c1ccccc1--INVALID-LINK--[O-] | [1] |

| InChI Key | LCFNIMWVJDLNSM-UHFFFAOYSA-N | [1] |

| Storage Conditions | Store in a cool, dry place, in a tightly sealed container; avoid light and moisture. Recommended storage at 2-8°C. | [4] |

Synthesis Protocol

A general and adaptable method for the synthesis of N-substituted 2-nitrobenzenesulfonamides can be applied for the preparation of N-(Allyloxy)-2-nitrobenzenesulfonamide. The following protocol is based on established synthetic procedures for analogous compounds.

Reaction Scheme:

Caption: General synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

O-Allylhydroxylamine (or its hydrochloride salt)

-

Triethylamine (or another suitable base)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

1N Hydrochloric acid (for workup)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate and Hexane (for recrystallization)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve O-Allylhydroxylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. If using the hydrochloride salt of O-Allylhydroxylamine, use 2.2 equivalents of triethylamine.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over a period of 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1N hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield N-(Allyloxy)-2-nitrobenzenesulfonamide as a light yellow crystalline solid.

Biological Activity and Potential Applications

While there is a lack of specific biological data for N-(Allyloxy)-2-nitrobenzenesulfonamide in the public domain, the structural motifs present in the molecule suggest potential areas of application in drug development and chemical biology.

Potential as a Redox-Sensitive Chemical Linker

The 2-nitrobenzenesulfonamide group has been identified as a promising chemical linker for the development of drug conjugates, particularly for the delivery of siRNA.[5][6] This linker exhibits enhanced stability in the extracellular environment compared to traditional disulfide linkers, yet it is selectively cleaved within the cell. This cleavage is mediated by the high intracellular concentration of glutathione (GSH) in combination with the enzyme glutathione-S-transferase (GST).[6]

This intracellular cleavage mechanism allows for the targeted release of a therapeutic payload, such as siRNA, within the cytosol of target cells, which can enhance therapeutic efficacy and reduce off-target effects.[5]

Caption: Proposed mechanism of a 2-nitrobenzenesulfonamide linker.

Potential as a Cell-Cycle Inhibitor

A patent for a series of benzenesulfonamide derivatives has described their potential as cell-cycle inhibitors for the treatment of solid tumors.[7][8] Although the specific compound N-(Allyloxy)-2-nitrobenzenesulfonamide is not explicitly detailed in this patent, the core benzenesulfonamide scaffold is a key feature of the claimed therapeutic agents. These compounds are proposed to inhibit the growth of various cancer cells, including those of gastric, liver, colorectal, and nasopharyngeal cancers.[7] Further investigation would be required to determine if N-(Allyloxy)-2-nitrobenzenesulfonamide shares this anti-proliferative activity.

Experimental Protocols for Potential Biological Evaluation

Given the potential applications of N-(Allyloxy)-2-nitrobenzenesulfonamide, the following are generalized experimental protocols that could be adapted to evaluate its biological activity.

In Vitro Cleavage Assay

Objective: To determine if the 2-nitrobenzenesulfonamide linker in a conjugate is cleaved in the presence of glutathione.

Methodology:

-

Conjugate Synthesis: Synthesize a fluorescently labeled conjugate where a fluorophore is attached to a carrier molecule via the N-(Allyloxy)-2-nitrobenzenesulfonamide linker.

-

Assay Buffer: Prepare a buffer mimicking intracellular conditions (e.g., phosphate-buffered saline, pH 7.4, containing a physiological concentration of GSH and GST). A control buffer without GSH/GST should also be prepared.

-

Incubation: Incubate the fluorescent conjugate in both the assay and control buffers at 37 °C.

-

Analysis: At various time points, analyze the samples using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or by measuring the change in fluorescence polarization. Cleavage of the linker will result in the release of the fluorophore, which can be detected and quantified.

Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of N-(Allyloxy)-2-nitrobenzenesulfonamide on the viability of cancer cell lines.

Methodology:

-

Cell Culture: Culture relevant cancer cell lines (e.g., gastric, liver, colorectal cancer cell lines) in appropriate media.

-

Compound Treatment: Seed the cells in 96-well plates and, after allowing them to adhere, treat them with a range of concentrations of N-(Allyloxy)-2-nitrobenzenesulfonamide. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or a trypan blue exclusion assay to count viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for a cell viability/cytotoxicity assay.

Conclusion

N-(Allyloxy)-2-nitrobenzenesulfonamide (CAS 359442-67-4) is a readily synthesizable organic compound. While direct evidence of its biological activity is limited, its structural components suggest promising avenues for research. The 2-nitrobenzenesulfonamide moiety is a validated redox-sensitive linker for intracellular drug delivery, and the broader class of benzenesulfonamides has shown potential as anti-cancer agents. This technical guide provides the essential chemical information and foundational experimental protocols to enable further investigation into the properties and potential therapeutic applications of this compound. Researchers are encouraged to use this document as a starting point for their studies to unlock the full potential of N-(Allyloxy)-2-nitrobenzenesulfonamide in drug development and biomedical innovation.

References

- 1. N-(Allyloxy)-2-nitrobenzenesulfonamide | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. N-(allyloxy)-2-nitrobenzenesulfonamide - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Nitrobenzenesulfonamide group as a chemical linker with highly selective cleavability in response to intracellular redox system for a construction of siRNA-polymer conjugate [morressier.com]

- 7. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 8. EP2366687A3 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

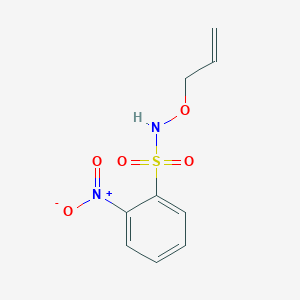

N-(Allyloxy)-2-nitrobenzenesulfonamide chemical structure

An In-depth Technical Guide to N-(Allyloxy)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(Allyloxy)-2-nitrobenzenesulfonamide, alongside a proposed synthetic route and a summary of its potential applications based on currently available information.

Introduction

N-(Allyloxy)-2-nitrobenzenesulfonamide is an organic compound featuring a nitro-substituted benzene ring attached to a sulfonamide group, which is further substituted with an allyloxy moiety. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other complex molecules. Its classification as a "Protein Degrader Building Block" suggests a potential role in the burgeoning field of targeted protein degradation.[1] This guide summarizes the known data for this compound and provides a framework for its potential synthesis and application.

Chemical Structure and Identifiers

The chemical structure of N-(Allyloxy)-2-nitrobenzenesulfonamide is characterized by a 2-nitrophenylsulfonyl core linked to an allyloxyamino group.

Caption: 2D Chemical Structure of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-nitro-N-(prop-2-en-1-yloxy)benzenesulfonamide | [2] |

| CAS Number | 359442-67-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀N₂O₅S | [1][2][3][4][5] |

| SMILES | C=CCONS(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-] | [2][3] |

| InChI | InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | [2] |

| Synonyms | N-allyloxy-2-nitro-benzenesulfonamide, 2-nitro-N-prop-2-enoxybenzenesulfonamide | [2] |

Physicochemical Properties

The key physicochemical properties of N-(Allyloxy)-2-nitrobenzenesulfonamide are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 258.25 g/mol | [2][3][4] |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 121-125 °C | [4] |

| Purity | ≥95% to >98% (commercially available) | [1][3][4][5] |

| Solubility | Soluble in DMSO, slightly soluble in water, soluble in other organic solvents | [4] |

| Density | 1.48 g/cm³ | [4] |

| Storage | Store in a cool, dry, tightly sealed container; avoid light and moisture. | [4] |

| Shelf Life | Minimum 24 months if properly stored. | [4] |

Synthesis and Experimental Protocols

Proposed Synthetic Scheme

Caption: Proposed synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol based on the synthesis of other 2-nitrobenzenesulfonamides.[6] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety procedures.

-

Reaction Setup: To a solution of O-allylhydroxylamine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq.).

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in the same anhydrous solvent to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired N-(Allyloxy)-2-nitrobenzenesulfonamide.

Spectroscopic Data

Biological Activity and Applications

N-(Allyloxy)-2-nitrobenzenesulfonamide is primarily recognized as a building block for organic synthesis and an intermediate for the preparation of more complex molecules, particularly in the pharmaceutical industry.[4]

Role as a Protein Degrader Building Block

This compound has been categorized as a "Protein Degrader Building Block".[1] This suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Caption: Role as a synthetic building block.

Currently, there is no specific information available in the searched literature regarding the biological targets, mechanism of action, or any defined signaling pathways directly associated with N-(Allyloxy)-2-nitrobenzenesulfonamide itself. Its biological relevance is therefore inferred from its potential as a precursor to other biologically active molecules.

Conclusion

N-(Allyloxy)-2-nitrobenzenesulfonamide is a chemical compound with established physical properties and a clear potential as a versatile intermediate in organic synthesis. While detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not yet widely published, its classification as a protein degrader building block points towards promising avenues for future research and application in drug discovery and chemical biology. Further investigation is warranted to fully elucidate its synthetic utility and potential biological significance.

References

- 1. calpaclab.com [calpaclab.com]

- 2. rsc.org [rsc.org]

- 3. N-(Allyloxy)-2-nitrobenzenesulfonamide | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(allyloxy)-2-nitrobenzenesulfonamide - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of N-(Allyloxy)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(Allyloxy)-2-nitrobenzenesulfonamide. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for this compound's characteristics. This document includes a summary of its properties in a structured format, a detailed, representative experimental protocol for its synthesis, and diagrams illustrating its synthetic pathway and a key potential chemical transformation.

Core Properties of N-(Allyloxy)-2-nitrobenzenesulfonamide

N-(Allyloxy)-2-nitrobenzenesulfonamide is a light yellow crystalline powder.[1][2] It is stable under recommended storage conditions but exhibits sensitivity to strong oxidizing agents.[1][2] For optimal stability and a shelf life of at least 24 months, it should be stored in a cool, dry, and tightly sealed container, protected from light and moisture.[1][2]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of N-(Allyloxy)-2-nitrobenzenesulfonamide, compiled from various sources.

| Identifier | Value |

| CAS Number | 359442-67-4[3][4][5][6][7] |

| Molecular Formula | C₉H₁₀N₂O₅S[1][3][4][5][6][7] |

| Molecular Weight | 258.25 g/mol [1][3][4][5][6] |

| IUPAC Name | 2-nitro-N-(prop-2-en-1-yloxy)benzenesulfonamide[3][6] |

| Synonyms | N-allyloxy-2-nitro-benzenesulfonamide, 2-nitro-N-prop-2-enoxybenzenesulfonamide[3][6] |

| Property | Value | Source |

| Physical Form | Solid, light yellow crystalline powder | [1] |

| Melting Point | 121-125 °C | [1][8] |

| Solubility | Soluble in DMSO, soluble in organic solvents, slightly soluble in water | [1][8] |

| Purity | Typically ≥95% | [1][4][7][9] |

| Density | 1.48 g/cm³ | [1][8] |

Computed Properties

| Property | Value | Source |

| XLogP3 | 1.4 | [3][6] |

| Topological Polar Surface Area (TPSA) | 98.54 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bonds | 6 | [4] |

Experimental Protocols

Representative Synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide

This protocol describes the N-allyloxylation of 2-nitrobenzenesulfonamide.

Objective: To synthesize N-(Allyloxy)-2-nitrobenzenesulfonamide from 2-nitrobenzenesulfonamide and allyl bromide.

Materials:

-

2-Nitrobenzenesulfonamide

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-nitrobenzenesulfonamide (1.0 equivalent) and anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the stirred solution.

-

Slowly add allyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield N-(Allyloxy)-2-nitrobenzenesulfonamide as a light yellow solid.

Potential Chemical Transformations

The 2-nitrobenzenesulfonyl group is often employed as a protecting group for amines, and its cleavage is a key reaction.[1][3][4][10] Additionally, the N-O bond in N-alkoxysulfonamides is susceptible to reductive cleavage.[11]

Reductive Cleavage of the N-O Bond

A potential reaction of N-(Allyloxy)-2-nitrobenzenesulfonamide is the reductive cleavage of the N-O bond to yield 2-nitrobenzenesulfonamide. A reported method for this transformation on related N-alkoxy sulfonamides utilizes a ruthenium(II) catalyst.[11]

Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a potential chemical reaction pathway for N-(Allyloxy)-2-nitrobenzenesulfonamide.

Caption: Proposed workflow for the synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Caption: Potential reductive N-O bond cleavage of N-(Allyloxy)-2-nitrobenzenesulfonamide.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. N-(Allyloxy)-2-nitrobenzenesulfonamide | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. N-(allyloxy)-2-nitrobenzenesulfonamide - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties of N-(Allyloxy)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical property—molecular weight—for the compound N-(Allyloxy)-2-nitrobenzenesulfonamide, a substance of interest in pharmaceutical synthesis and fine chemical research.[1][2]

Molecular Identity and Composition

N-(Allyloxy)-2-nitrobenzenesulfonamide is an organic compound utilized as a laboratory reagent and specialty intermediate.[1][2] Its structural integrity and composition are foundational to its role in complex organic synthesis.

The definitive molecular formula for this compound has been established as C₉H₁₀N₂O₅S .[1][3][4][5][6] This formula dictates the precise atomic composition, which is the basis for calculating its molecular weight.

Table 1: Molecular Properties of N-(Allyloxy)-2-nitrobenzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₅S | [1][3][4][5][6] |

| Molecular Weight | 258.25 g/mol | [1][3][5][6] |

| CAS Number | 359442-67-4 | [3][4][5][6] |

| Appearance | Light yellow powder | [1] |

| Purity | ≥95% | [1][3][4][5] |

Determination of Molecular Weight

The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions and for characterization in analytical procedures. It is calculated by summing the atomic weights of all constituent atoms within the molecular formula.

The calculation for N-(Allyloxy)-2-nitrobenzenesulfonamide is based on its elemental makeup:

-

9 Carbon atoms

-

10 Hydrogen atoms

-

2 Nitrogen atoms

-

5 Oxygen atoms

-

1 Sulfur atom

The relationship between the elemental composition and the final molecular weight is illustrated in the logical diagram below.

Experimental Protocols

The determination of the molecular weight for N-(Allyloxy)-2-nitrobenzenesulfonamide, as presented, is a theoretical calculation derived from its established molecular formula. This value is confirmed and utilized in standard laboratory practices.

High-resolution mass spectrometry (HRMS) is the primary experimental technique used to verify the molecular weight and confirm the elemental composition of a synthesized compound. A typical protocol would involve:

-

Sample Preparation: Dissolving a minute quantity of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: Introducing the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Mass Analysis: Measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision using a mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Analysis: Comparing the experimentally measured exact mass to the theoretically calculated mass to confirm the compound's identity and purity.

This analytical verification is a standard procedure in synthetic and medicinal chemistry to ensure the quality and identity of the material before its use in further applications.

References

- 1. N-(Allyloxy)-2-nitrobenzene sulfonamide Supplier in Mumbai, N-(Allyloxy)-2-nitrobenzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. N-(allyloxy)-2-nitrobenzenesulfonamide - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. N-(Allyloxy)-2-nitrobenzenesulfonamide | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of N-(Allyloxy)-2-nitrobenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(Allyloxy)-2-nitrobenzenesulfonamide, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for its application in pharmaceutical synthesis, process development, and quality control. This document outlines standard methodologies for solubility determination and presents a framework for data interpretation.

Quantitative Solubility Data

While specific quantitative solubility data for N-(Allyloxy)-2-nitrobenzenesulfonamide is not extensively published, a qualitative assessment indicates that it is soluble in dimethyl sulfoxide (DMSO), slightly soluble in water, and generally soluble in other organic solvents[1]. For research and development purposes, precise quantitative data is essential. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes. It is recommended that researchers generate specific data based on their experimental conditions.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 (Hypothetical) | > 0.77 (Hypothetical) | Shake-Flask |

| Acetone | 25 | 150 (Hypothetical) | 0.58 (Hypothetical) | Shake-Flask |

| Methanol | 25 | 75 (Hypothetical) | 0.29 (Hypothetical) | Shake-Flask |

| Ethanol | 25 | 50 (Hypothetical) | 0.19 (Hypothetical) | Shake-Flask |

| Ethyl Acetate | 25 | 120 (Hypothetical) | 0.46 (Hypothetical) | Shake-Flask |

| Dichloromethane | 25 | 180 (Hypothetical) | 0.70 (Hypothetical) | Shake-Flask |

| Water | 25 | < 1 (Hypothetical) | < 0.004 (Hypothetical) | Shake-Flask |

Experimental Protocol: Solubility Determination via Shake-Flask Method

The following is a generalized, yet detailed, protocol for determining the solubility of N-(Allyloxy)-2-nitrobenzenesulfonamide in various organic solvents using the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility assessment.

1. Materials and Reagents:

-

N-(Allyloxy)-2-nitrobenzenesulfonamide (purity ≥95%)[2][3][4]

-

Selected organic solvents (HPLC grade or equivalent)

-

Deionized water

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(Allyloxy)-2-nitrobenzenesulfonamide to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute[5].

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles[5].

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-(Allyloxy)-2-nitrobenzenesulfonamide in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[6][7]. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Logical Relationships in Solubility

The solubility of a compound like N-(Allyloxy)-2-nitrobenzenesulfonamide is governed by the principle of "like dissolves like". The presence of both polar (nitro and sulfonamide groups) and non-polar (allyl and benzene ring) moieties in its structure results in varied solubility across different organic solvents.

Caption: Factors influencing the solubility of N-(Allyloxy)-2-nitrobenzenesulfonamide.

References

- 1. N-(allyloxy)-2-nitrobenzenesulfonamide - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. chemscene.com [chemscene.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. calpaclab.com [calpaclab.com]

- 5. materialneutral.info [materialneutral.info]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. fsis.usda.gov [fsis.usda.gov]

In-Depth Technical Guide: Stability and Storage of N-(Allyloxy)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(Allyloxy)-2-nitrobenzenesulfonamide. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and proper handling of this compound.

Core Compound Properties

N-(Allyloxy)-2-nitrobenzenesulfonamide is a light yellow crystalline powder. Key chemical identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 359442-67-4 |

| Molecular Formula | C₉H₁₀N₂O₅S |

| Molecular Weight | 258.25 g/mol |

| Appearance | Light yellow crystalline powder |

| Solubility | Soluble in DMSO, slightly soluble in water, soluble in organic solvents.[1] |

Stability Profile

2-Nitrobenzenesulfonamides are generally stable under strongly acidic and basic conditions but are susceptible to cleavage by soft nucleophiles, such as thiols. The 2,4-dinitrobenzenesulfonamide counterparts are noted to be less stable, particularly when heated in the presence of a base.[1]

Comparative Stability Data

The following table summarizes the degradation of 2-nitro-N-propylbenzenesulfonamide, benzenesulfonamide, and 2-nitroanisole under forced degradation conditions over a 48-hour period. This data can be used as a proxy to estimate the stability of N-(Allyloxy)-2-nitrobenzenesulfonamide.

| Condition | 2-nitro-N-propylbenzenesulfonamide (% Degradation) | Benzenesulfonamide (% Degradation) | 2-nitroanisole (% Degradation) |

| Acidic (0.1 N HCl, 60°C) | 12.5 | 5.2 | 8.9 |

| Alkaline (0.1 N NaOH, 60°C) | 18.3 | 8.1 | 15.4 |

| Oxidative (3% H₂O₂, 60°C) | 9.8 | 3.5 | 11.2 |

| Thermal (80°C) | 7.2 | 2.1 | 5.5 |

| Photolytic (ICH Q1B) | 25.6 | 10.8 | 30.1 |

| Note: This data is for the related compound 2-nitro-N-propylbenzenesulfonamide and is intended for illustrative and comparative purposes.[2] |

Based on this data, N-(Allyloxy)-2-nitrobenzenesulfonamide is likely most susceptible to degradation under photolytic and alkaline conditions.

Potential Degradation Pathways

The structural features of N-(Allyloxy)-2-nitrobenzenesulfonamide suggest several potential degradation pathways:

-

Hydrolysis of the Sulfonamide Bond: Under acidic or alkaline conditions, the S-N bond can hydrolyze to yield 2-nitrobenzenesulfonic acid and the corresponding allyloxyamine.

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction, particularly under photolytic or certain oxidative conditions, which could lead to the formation of nitroso or amino derivatives.

-

Reactions of the Allyl Group: The allyl group may be susceptible to oxidation or other reactions at the double bond.

Caption: Potential degradation pathways for N-(Allyloxy)-2-nitrobenzenesulfonamide.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the stability and integrity of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Storage Conditions:

-

Temperature: Store in a cool, dry, and well-ventilated place.[3] Some suppliers recommend room temperature storage.[2] For long-term storage, refrigeration may be considered to minimize degradation.

-

Light: Protect from light, as the compound is likely susceptible to photolytic degradation.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from strong oxidizing agents, as the compound is sensitive to them.[1]

-

Avoid sources of ignition, as compounds containing allyl groups can be flammable.

Caption: Recommended workflow for handling and storage of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Experimental Protocols

The following is a general protocol for assessing the stability of N-(Allyloxy)-2-nitrobenzenesulfonamide, adapted from methodologies used for similar compounds.

Forced Degradation Study Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of N-(Allyloxy)-2-nitrobenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

-

Alkaline: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

-

Oxidative: Mix the stock solution with 3% H₂O₂ and incubate at 60°C.

-

Thermal: Incubate the solid compound or a solution at 80°C.

-

Photolytic: Expose the solid compound or a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Sample Preparation: Neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

This guide provides a framework for the safe and effective use of N-(Allyloxy)-2-nitrobenzenesulfonamide. For critical applications, it is recommended to perform in-house stability studies under the specific conditions of use.

References

N-(Allyloxy)-2-nitrobenzenesulfonamide: A Technical Guide to its Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Profile and Physicochemical Data

N-(Allyloxy)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by the presence of an allyloxy group attached to the sulfonamide nitrogen and a nitro group at the ortho position of the benzene ring. These features, particularly the 2-nitrobenzenesulfonamide (nosyl) group, are significant in its chemical reactivity, allowing for its use as a protective group for amines that can be cleaved under specific, mild conditions. One supplier has categorized it as a "Protein Degrader Building Block," suggesting its utility in the synthesis of bifunctional molecules for targeted protein degradation.[1]

Table 1: Physicochemical Properties of N-(Allyloxy)-2-nitrobenzenesulfonamide

| Property | Value | Source |

| CAS Number | 359442-67-4 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₅S | [2][3] |

| Molecular Weight | 258.25 g/mol | [2] |

| IUPAC Name | 2-nitro-N-(prop-2-en-1-yloxy)benzenesulfonamide | [2] |

| Appearance | Light yellow crystalline powder | |

| Solubility | Soluble in DMSO, slightly soluble in water, soluble in organic solvents | |

| Purity (typical) | ≥95% | [3] |

Plausible Synthesis and Experimental Protocol

While the primary publication detailing the initial synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide is not readily identifiable, a chemically sound and robust synthetic route can be postulated based on well-established reactions for the formation of N-alkoxy sulfonamides. The most probable synthetic pathway involves the O-allylation of N-hydroxy-2-nitrobenzenesulfonamide. This precursor can be synthesized from 2-nitrobenzenesulfonyl chloride and hydroxylamine.

Overall Synthetic Scheme

The proposed synthesis is a two-step process starting from commercially available reagents.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Hydroxy-2-nitrobenzenesulfonamide

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-nitrobenzenesulfonyl chloride (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add a solution of hydroxylamine hydrochloride (1.1 eq) and a base, such as pyridine or triethylamine (2.2 eq), in DCM to the cooled solution of the sulfonyl chloride.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-hydroxy-2-nitrobenzenesulfonamide.

Step 2: Synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide

-

Reaction Setup: In a round-bottom flask, dissolve N-hydroxy-2-nitrobenzenesulfonamide (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution and stir for 15-30 minutes at room temperature to form the corresponding alkoxide.

-

Allylation: Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, N-(Allyloxy)-2-nitrobenzenesulfonamide, can be further purified by recrystallization or column chromatography.

Potential Role in Targeted Protein Degradation

The classification of N-(Allyloxy)-2-nitrobenzenesulfonamide as a "Protein Degrader Building Block" points towards its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar bifunctional molecules.[1] PROTACs are designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 2-nitrobenzenesulfonamide (nosyl) group is a well-known protecting group for amines that can be readily removed under mild conditions. The allyl group provides a handle for further chemical modification through various reactions such as olefin metathesis, hydroboration-oxidation, or Heck coupling.

Logical Workflow in PROTAC Synthesis

N-(Allyloxy)-2-nitrobenzenesulfonamide can be envisioned as a versatile intermediate in the construction of a PROTAC. The nosyl group can protect a reactive amine on a linker or on a ligand for the target protein or the E3 ligase. The allyl group can be functionalized to connect the different components of the PROTAC.

Caption: Role as a building block in PROTAC synthesis.

Conclusion

N-(Allyloxy)-2-nitrobenzenesulfonamide is a valuable synthetic intermediate with clear potential in the field of drug discovery and chemical biology. Its structure allows for a straightforward, high-yielding synthesis and provides two distinct functional handles for further chemical elaboration. The nosyl group serves as a readily cleavable protecting group, while the allyl moiety offers a versatile point of attachment or modification. Its likely application as a building block in the synthesis of targeted protein degraders underscores its relevance in contemporary medicinal chemistry research. Further exploration of this compound's utility in the creation of novel chemical probes and therapeutic agents is warranted.

References

Spectroscopic and Synthetic Profile of N-(Allyloxy)-2-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for N-(Allyloxy)-2-nitrobenzenesulfonamide. Due to the limited availability of public experimental data for this specific compound, the spectroscopic data presented herein is predicted based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for the synthesis, identification, and further application of this molecule in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(Allyloxy)-2-nitrobenzenesulfonamide. These predictions are derived from the known spectral characteristics of 2-nitrobenzenesulfonamide and the expected contributions of the N-allyloxy functional group.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1-8.3 | m | 1H | Ar-H |

| ~7.7-7.9 | m | 3H | Ar-H |

| ~5.9-6.1 | m | 1H | -CH=CH₂ |

| ~5.2-5.4 | m | 2H | -CH=CH₂ |

| ~4.5-4.7 | d | 2H | -O-CH₂- |

| ~9.5-10.5 | br s | 1H | N-H |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C (C-NO₂) |

| ~135 | Ar-C |

| ~133 | Ar-C |

| ~132 | -CH=CH₂ |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~119 | -CH=CH₂ |

| ~78 | -O-CH₂- |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Sharp | N-H Stretch |

| ~3050-3100 | Medium | =C-H Stretch (Aromatic & Alkene) |

| ~2850-2950 | Medium | C-H Stretch (Alkene) |

| ~1640-1660 | Medium | C=C Stretch (Alkene) |

| ~1530-1550 | Strong | Asymmetric NO₂ Stretch |

| ~1340-1360 | Strong | Symmetric NO₂ Stretch |

| ~1320-1340 | Strong | Asymmetric SO₂ Stretch |

| ~1150-1170 | Strong | Symmetric SO₂ Stretch |

| ~920-1000 | Medium | =C-H Bend (Alkene) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 258 | [M]⁺, Molecular Ion |

| 241 | [M-OH]⁺ |

| 186 | [M-OCH₂CH=CH₂]⁺ |

| 156 | [SO₂C₆H₄NO₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 41 | [CH₂CH=CH₂]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis and characterization of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide

This procedure is based on the general reaction of a sulfonyl chloride with a hydroxylamine derivative.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

O-Allylhydroxylamine hydrochloride

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of O-allylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(Allyloxy)-2-nitrobenzenesulfonamide.

Spectroscopic Characterization

The identity and purity of the synthesized N-(Allyloxy)-2-nitrobenzenesulfonamide should be confirmed using the following spectroscopic techniques.

-

¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectra on an NMR spectrometer (e.g., 400 MHz).

-

IR Spectroscopy: Obtain the infrared spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: Analyze a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile) using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and characterization of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of N-(Allyloxy)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

N-(Allyloxy)-2-nitrobenzenesulfonamide, a key reagent in contemporary organic synthesis and drug discovery, presents a chemical profile that necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and emergency responses to ensure the well-being of laboratory personnel and the integrity of research endeavors.

Hazard Identification and Classification

While comprehensive toxicological data for N-(Allyloxy)-2-nitrobenzenesulfonamide remains limited in publicly accessible literature, a composite hazard profile has been assembled from supplier safety data sheets. It is imperative to treat this compound with a high degree of caution, assuming it to be hazardous until more extensive, peer-reviewed data becomes available.

Based on available information, the compound is classified as a flammable solid, toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Solids | Category 1 |

| Danger | H228: Flammable solid |

| Acute Toxicity, Oral | Category 3 |

| Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 |

| Danger | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 3 |

| Danger | H331: Toxic if inhaled |

Safe Handling and Storage Protocols

Adherence to stringent handling and storage procedures is paramount to minimize exposure risk and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| Equipment | Specification |

| Eye Protection | Chemical safety goggles or a face shield (EN 166 compliant). |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and breakthrough time should be considered based on the duration of handling. |

| Body Protection | Flame-retardant laboratory coat. Additional protective clothing may be necessary for large quantities or splash risks. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid outside of a fume hood or if dust is generated. |

Engineering Controls

| Control | Description |

| Ventilation | All handling of N-(Allyloxy)-2-nitrobenzenesulfonamide should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. |

| Eyewash Stations and Safety Showers | Must be readily accessible in the immediate work area. |

Storage

| Condition | Requirement |

| Temperature | Store in a cool, dry place. |

| Container | Keep container tightly closed in a well-ventilated area. |

| Incompatibilities | Keep away from strong oxidizing agents and strong bases.[1] |

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

| Emergency | Protocol |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For small fires, smother with a dry chemical, sand, or carbon dioxide. |

| Spill | Evacuate personnel from the area. Wear appropriate PPE. Avoid dust formation. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid runoff into storm sewers and ditches which lead to waterways. |

Experimental Protocols for Hazard Assessment

-

Flammability: The flammability of a solid can be determined using methods such as the UN Manual of Tests and Criteria, Test N.1, which assesses the burning rate of a powdered, granular, or pasty substance.

-

Acute Toxicity (Oral, Dermal, Inhalation): These studies are typically conducted in animal models (e.g., rats, rabbits) following OECD Test Guidelines (e.g., TG 420, 402, 403). The studies determine the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) of the substance.

-

Skin and Eye Irritation: Assays such as the OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) are used. These typically involve applying the substance to the skin or eyes of test animals and observing the effects over a set period. In vitro alternatives are also increasingly used.

Visualizing Safety and Hazard Relationships

To aid in the understanding of the necessary safety precautions and the compound's hazard profile, the following diagrams are provided.

Caption: Recommended workflow for the safe handling of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Caption: GHS hazard classifications for N-(Allyloxy)-2-nitrobenzenesulfonamide.

Conclusion

The safe and effective use of N-(Allyloxy)-2-nitrobenzenesulfonamide in a research setting is contingent upon a proactive and informed approach to safety. Researchers, scientists, and drug development professionals must internalize the potential hazards outlined in this guide, diligently apply the recommended handling and storage protocols, and be prepared to respond effectively in the event of an emergency. As the body of knowledge around this compound grows, it is incumbent upon all users to stay abreast of new safety information to foster a culture of safety and scientific excellence.

References

An In-depth Technical Guide on the Theoretical and Experimental Aspects of N-(Allyloxy)-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental data currently available for N-(Allyloxy)-2-nitrobenzenesulfonamide. While dedicated theoretical studies on this specific molecule are not extensively published, this document consolidates computed physicochemical properties from various databases. Furthermore, a plausible synthetic protocol and expected analytical data are presented based on established chemical principles and data from structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the potential applications of N-(Allyloxy)-2-nitrobenzenesulfonamide in medicinal chemistry and materials science.

Introduction

N-(Allyloxy)-2-nitrobenzenesulfonamide is a molecule of interest due to its combination of a reactive allyloxy group, a synthetically versatile sulfonamide linkage, and an electron-withdrawing nitro group on the aromatic ring. The 2-nitrobenzenesulfonamide moiety is a well-known protecting group for amines, prized for its facile cleavage under mild conditions. The presence of the allyloxy group offers a site for further functionalization or polymerization. This unique combination of functional groups suggests potential applications as a chemical probe, a building block in organic synthesis, or a precursor for novel materials.

This document summarizes the known computational data and provides a detailed, albeit proposed, experimental protocol for its synthesis and characterization.

Theoretical Data

Currently, there is a lack of in-depth published theoretical studies specifically focusing on N-(Allyloxy)-2-nitrobenzenesulfonamide. However, several computational chemistry platforms and databases provide calculated physicochemical properties. These properties offer initial insights into the molecule's behavior and are summarized below.

Computed Physicochemical Properties

The following table summarizes the computed properties for N-(Allyloxy)-2-nitrobenzenesulfonamide, primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₅S | PubChem[1] |

| Molecular Weight | 258.25 g/mol | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 258.03104260 Da | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 98.54 Ų | ChemScene[2] |

| Density | 1.48 g/cm³ | Tradeindia[3] |

| Melting Point | 121-125 °C | Tradeindia[3] |

Experimental Protocols

Proposed Synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide

The proposed synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with O-allylhydroxylamine. O-allylhydroxylamine can be prepared from allyloxyamine hydrochloride, which is commercially available.

Reaction Scheme:

Caption: Proposed synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Allyloxyamine hydrochloride

-

Triethylamine (or Pyridine)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Preparation of O-Allylhydroxylamine: In a flask, dissolve allyloxyamine hydrochloride in a minimal amount of water and cool in an ice bath. Add a saturated solution of sodium bicarbonate dropwise until the solution is basic (pH > 8), liberating the free base. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and use the solution directly in the next step. Caution: O-Allylhydroxylamine is potentially unstable and should be prepared fresh and used immediately.

-

Reaction: To a stirred solution of the freshly prepared O-allylhydroxylamine in anhydrous dichloromethane at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Characterization Data

The following table outlines the expected spectroscopic data for N-(Allyloxy)-2-nitrobenzenesulfonamide based on its structure and data from similar compounds.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-8.2 (m, 1H, Ar-H), 7.7-7.9 (m, 3H, Ar-H), 5.8-6.0 (m, 1H, -CH=CH₂), 5.2-5.4 (m, 2H, -CH=CH₂), 4.5-4.7 (d, 2H, -O-CH₂-), ~8.5 (br s, 1H, NH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148 (C-NO₂), ~135 (Ar-C), ~133 (Ar-CH), ~132 (-CH=CH₂), ~131 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~118 (-CH=CH₂), ~78 (-O-CH₂-). |

| FT-IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~3100 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1640 (C=C stretch), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1370 & ~1170 (asymmetric and symmetric SO₂ stretch). |

| Mass Spec. (ESI-MS) | m/z: 259.03 [M+H]⁺, 281.02 [M+Na]⁺. |

Molecular Structure and Reactivity

The structure of N-(Allyloxy)-2-nitrobenzenesulfonamide features several key functional groups that dictate its chemical properties and potential reactivity.

Caption: Key functional groups of N-(Allyloxy)-2-nitrobenzenesulfonamide.

The 2-nitrophenyl group is strongly electron-withdrawing, which increases the acidity of the sulfonamide N-H proton. This property is crucial for the use of 2-nitrobenzenesulfonamides as protecting groups for amines, as the sulfonamide can be deprotonated and alkylated under relatively mild basic conditions. The deprotection is typically achieved with a thiol and a base.

The allyloxy group provides a reactive handle for a variety of chemical transformations, including:

-

Addition reactions: Halogenation, hydrohalogenation, epoxidation, and dihydroxylation across the double bond.

-

Metal-catalyzed reactions: Heck reaction, Suzuki coupling (after conversion to a vinyl halide or triflate), and olefin metathesis.

-

Polymerization: Radical or transition-metal-catalyzed polymerization.

Potential Applications

Given its structural features, N-(Allyloxy)-2-nitrobenzenesulfonamide could be a valuable intermediate in several areas:

-

Medicinal Chemistry: As a scaffold for the synthesis of more complex molecules with potential biological activity. The sulfonamide moiety is a common pharmacophore.

-

Organic Synthesis: As a protected form of hydroxylamine that can be deprotected under specific conditions. The allyl group can be used to tether the molecule to other substrates.

-

Materials Science: As a monomer for the synthesis of functional polymers. The nitro group could be reduced to an amine to allow for further cross-linking or functionalization of the resulting polymer.

Conclusion

N-(Allyloxy)-2-nitrobenzenesulfonamide is a molecule with significant synthetic potential that remains largely unexplored in the scientific literature. This guide provides a consolidation of the available computational data and a practical, proposed route for its synthesis and characterization. It is hoped that this information will facilitate further research into the chemistry and applications of this versatile compound. Researchers are encouraged to validate the proposed experimental protocols and to explore the rich reactivity offered by its unique combination of functional groups.

References

- 1. N-(Allyloxy)-2-nitrobenzenesulfonamide | C9H10N2O5S | CID 15497911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. N-(allyloxy)-2-nitrobenzenesulfonamide - Cas No: 359442-67-4, Molecular Formula: C9h10n2o5s, Purity: 95%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

Methodological & Application

Application Notes and Protocols: N-(Allyloxy)-2-nitrobenzenesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Allyloxy)-2-nitrobenzenesulfonamide is a versatile reagent in organic synthesis, primarily utilized as a building block for the introduction of a protected aminooxy group. Its structure incorporates a readily cleavable 2-nitrobenzenesulfonyl (nosyl) protecting group and an allyl group that can participate in a variety of transformations. This combination makes it a valuable tool for the synthesis of complex nitrogen-containing molecules, including intermediates for pharmaceutical development and building blocks for protein degraders. This document provides an overview of its applications and general protocols for its use.

Chemical Properties and Handling

| Property | Value | Reference |

| CAS Number | 359442-67-4 | [1] |

| Molecular Formula | C₉H₁₀N₂O₅S | [1] |

| Molecular Weight | 258.25 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in many organic solvents | |

| Storage | Store in a cool, dry place away from light and moisture |

Safety Precautions: Handle N-(Allyloxy)-2-nitrobenzenesulfonamide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Applications in Organic Synthesis

While specific, detailed applications in peer-reviewed literature are not extensively documented, the structure of N-(Allyloxy)-2-nitrobenzenesulfonamide lends itself to several key synthetic strategies. Its utility is inferred from its classification as a "Protein Degrader Building Block"[2] and its reactive functional groups.

Precursor to O-Allylhydroxylamine

The primary application of N-(Allyloxy)-2-nitrobenzenesulfonamide is as a stable, crystalline precursor to O-allylhydroxylamine. The nosyl group can be cleaved under mild conditions, typically using a thiol and a base, to liberate the free aminooxy group. This in situ generation or isolation of O-allylhydroxylamine allows for its use in subsequent reactions where the free hydroxylamine might be unstable.

Logical Workflow for Deprotection

Caption: Deprotection of N-(Allyloxy)-2-nitrobenzenesulfonamide.

Synthesis of O-Allyl Oximes and Oxime Ethers

The liberated O-allylhydroxylamine can be readily condensed with aldehydes and ketones to form O-allyl oximes. These oximes are valuable synthetic intermediates that can undergo further transformations, such as reduction to amines or participation in cycloaddition reactions.

Participation in Cycloaddition Reactions

The allyl group in N-(Allyloxy)-2-nitrobenzenesulfonamide can potentially participate in various cycloaddition reactions. For instance, in a [3+2] cycloaddition with a nitrone, it could lead to the formation of isoxazolidine rings, which are important scaffolds in medicinal chemistry.

Hypothetical Signaling Pathway for Cycloaddition

Caption: Hypothetical [3+2] cycloaddition pathway.

Intramolecular Cyclization Reactions

Following modification of the 2-nitrophenyl ring or the allyl group, intramolecular cyclization reactions can be envisioned. For example, reduction of the nitro group to an amine could be followed by an intramolecular Michael addition or other cyclization pathways to construct novel heterocyclic systems.

Experimental Protocols